

Environmental fate and transport of Fenthion in soil and water

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fenthion**

Cat. No.: **B1672539**

[Get Quote](#)

An In-depth Technical Guide to the Environmental Fate and Transport of **Fenthion** in Soil and Water

Abstract

Fenthion is a broad-spectrum organophosphate insecticide used to control a variety of pests in agricultural and public health settings.^{[1][2]} Its introduction into the environment necessitates a thorough understanding of its fate and transport to assess ecological risks accurately. This technical guide provides a comprehensive overview of **Fenthion**'s behavior in soil and water.

Fenthion exhibits moderate persistence in the environment, with its fate being primarily governed by strong adsorption to soil particles, which significantly limits its mobility and potential for groundwater contamination.^{[1][3]} Degradation occurs through a combination of biotic and abiotic pathways, with photodegradation and microbial action being the most significant routes.^[4] Key degradation products include **Fenthion** sulfoxide, **Fenthion** sulfone, and various phenolic compounds.^{[5][6]} This document summarizes key quantitative data, details experimental protocols for studying its environmental fate, and provides visualizations of its degradation pathways and transport processes.

Physicochemical Properties

The environmental behavior of **Fenthion** is largely dictated by its physicochemical properties, which influence its solubility, mobility, and persistence. **Fenthion** is characterized by low water solubility and a high affinity for organic solvents and soil organic matter.^{[1][7]}

Table 1: Physicochemical Properties of **Fenthion**

Property	Value	Reference
Chemical Name	O,O-dimethyl O-4-methylthio-m-tolyl phosphorothioate	[1]
CAS Number	55-38-9	[1]
Molecular Weight	278.33 g/mol	[1]
Appearance	Colorless to yellow/brown oily liquid with a weak garlic odor	[1] [2]
Water Solubility	2 - 7.5 mg/L at 20°C	[1] [3]
Vapor Pressure	4 mPa (3×10^{-5} mm Hg) at 20°C	[1] [8]
Log K _{ow} (Octanol-Water Partition Coeff.)	4.09 - 4.11	[1] [3]
K _{oc} (Soil Organic Carbon-Water Partitioning Coeff.)	1500 - 4000 cm ³ /g	[3] [8]
Henry's Law Constant	1.46×10^{-6} atm·m ³ /mol	[8]

Environmental Fate in Soil

Degradation

The degradation of **Fenthion** in soil is a multifaceted process involving both biotic and abiotic mechanisms. Microbial activity is a primary driver of its breakdown.[\[4\]](#) In non-sterile soil, **Fenthion** degrades relatively quickly, whereas its persistence increases significantly in sterile soil, highlighting the importance of microbial action.[\[9\]](#)

- Aerobic Degradation: Under aerobic conditions, **Fenthion** degrades rapidly. The primary degradation products identified are **Fenthion** sulfoxide, 3-methyl-4-(methylsulfinyl) phenol, and 3-methyl-4-(methylsulfonyl) phenol.[\[5\]](#)[\[6\]](#)

- Anaerobic Degradation: In the absence of oxygen, degradation still occurs, though data suggests it may be slower than aerobic degradation.[5]
- Photodegradation: When exposed to sunlight on the soil surface, photodegradation is a predominant degradation mechanism.[4]

Persistence

Fenthion is considered to be of moderate persistence in soil.[1] The half-life can vary significantly depending on environmental conditions such as soil type, moisture, temperature, and microbial activity.

Table 2: Half-life of **Fenthion** in Soil

Condition	Half-life ($t_{1/2}$)	Reference
Average Field Conditions	34 days	[1]
General Soil Residues	4 to 6 weeks	[1][4]
Aerobic, Silt Loam Soil (Lab Study)	< 1 day	[5][6]
Sterile Soil (Lab Study)	14 - 21 days	[9]

Sorption and Mobility

Fenthion adsorbs strongly to soil particles, a characteristic attributed to its high K_{oc} value.[1][3][4] This strong adsorption significantly limits its mobility within the soil profile. Consequently, **Fenthion** has a very low potential for leaching into groundwater.[1][3][7] Studies have shown that the majority of **Fenthion** residues remain in the top centimeter of soil, with insignificant amounts detected in runoff water.[9] Adsorption is greater in soils with higher organic matter and clay content.[9]

Environmental Fate in Water Degradation

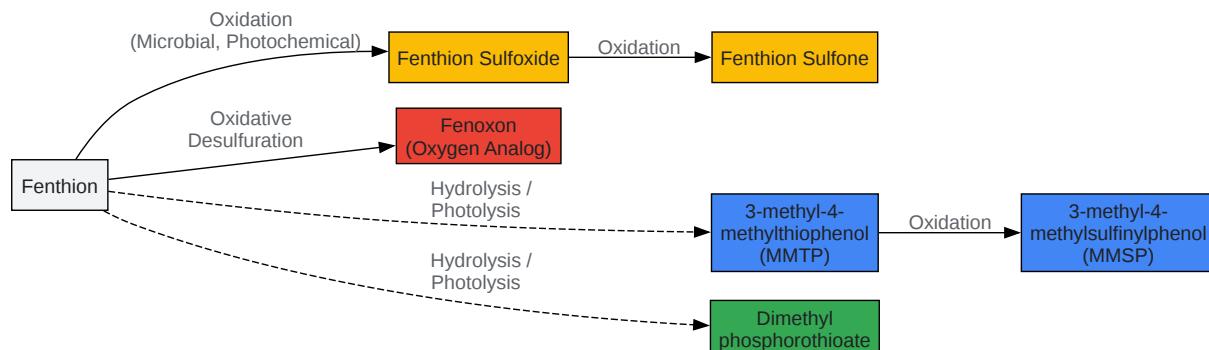
In aquatic environments, **Fenthion** degradation is primarily driven by photolysis and, to a lesser extent, hydrolysis and microbial action.[4]

- Photolysis: In the presence of sunlight, photodegradation is a dominant and rapid process.[4] The photolytic half-life of **Fenthion** in water exposed to summer sunlight can be as short as four hours.[9] The process involves two main pathways: photochemical hydrolysis of the phosphorus-O-phenyl ester and oxygenation triggered by singlet oxygen.[10] Major photoproducts include **Fenthion** sulfoxide, 3-methyl-4-methylthiophenol (MMTP), and 3-methyl-4-methylsulfinylphenol (MMSP).[10]
- Hydrolysis: **Fenthion** is relatively stable to hydrolysis in neutral and acidic media but degrades more rapidly under alkaline conditions.[1][11] The primary hydrolysis mechanism involves an attack on the phosphorus atom, leading to the formation of corresponding phenol derivatives.[11][12]
- Biodegradation: While hydrolysis and biodegradation in the water column alone are relatively slow, the presence of non-sterile sediment significantly accelerates **Fenthion**'s disappearance, indicating that sediment microorganisms play a crucial role in its degradation in aquatic systems.[13]

Persistence

The persistence of **Fenthion** in water is highly variable and dependent on factors like sunlight exposure, pH, temperature, and the presence of sediment and microorganisms.

Table 3: Half-life of **Fenthion** in Water

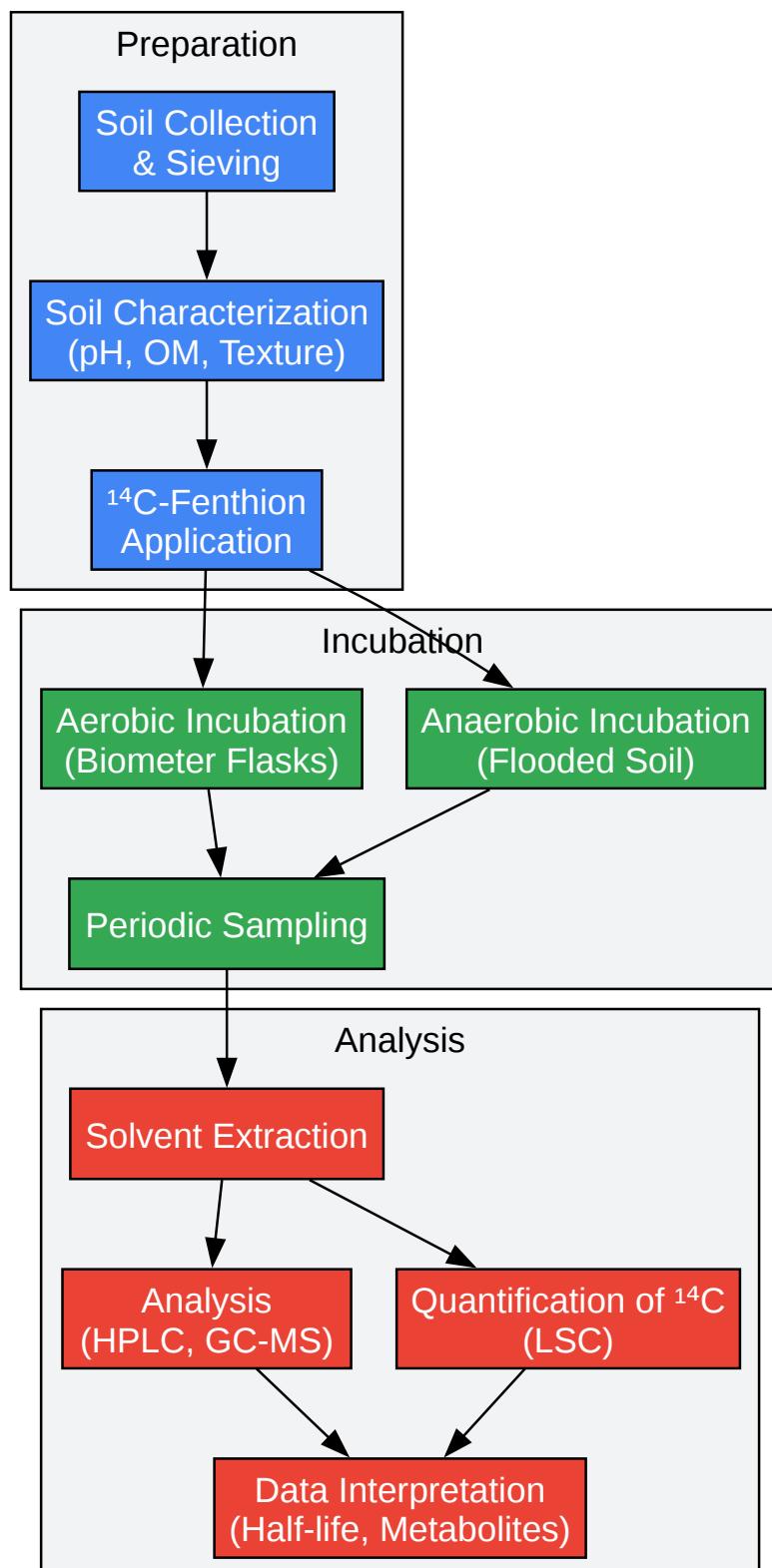

Condition	Half-life ($t_{1/2}$)	Reference
Normal Aquatic Environment	2.9 to 21.1 days	[4]
River Water Study	~14 days (50% remaining)	[1]
Water Exposed to Summer Sunlight	4 hours	[9]
Hydrolysis (pH 7, 25°C)	59.0 days	[11][12]
Hydrolysis (pH 9, 25°C)	55.5 days	[11][12]
Water with Non-sterile Sediment	≥ 3.8 days	[13]
Water (Sterile)	≥ 14 days	[13]

Transport

The primary transport mechanism for **Fenthion** from water to the atmosphere is volatilization. However, based on its Henry's Law constant, this process is considered to be slow.[8]

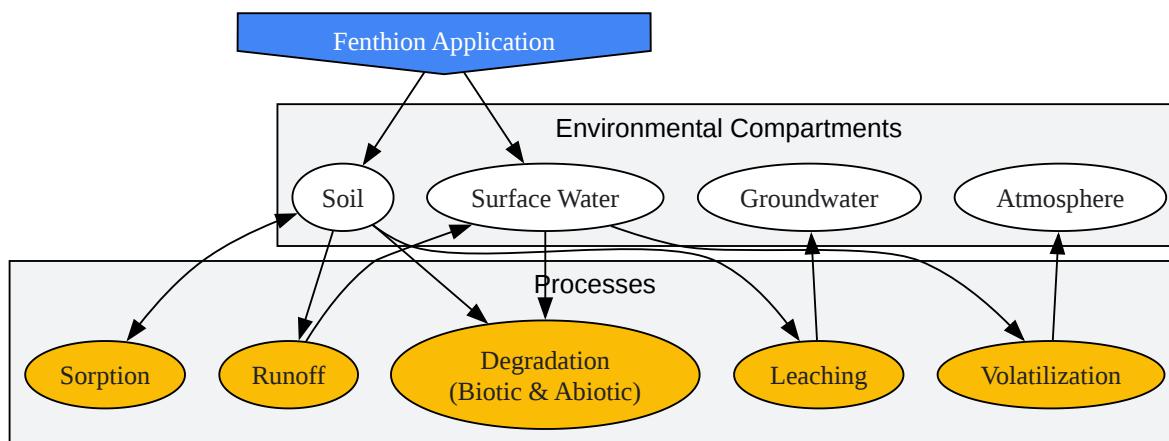
Mandatory Visualizations Key Degradation Pathways

The degradation of **Fenthion** proceeds through several key reactions, including oxidation of the thioether group, hydrolysis of the phosphate ester linkage, and photochemically-induced transformations.



[Click to download full resolution via product page](#)

Caption: Primary degradation pathways of **Fenthion** in soil and water.


Experimental Workflow for Soil Degradation

Studying the degradation of **Fenthion** in soil typically involves controlled laboratory incubations using radiolabeled compounds to trace the parent molecule and its transformation products.

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for a typical **Fenthion** soil degradation study.

Logical Relationships in Environmental Fate

The overall environmental fate and transport of **Fenthion** are determined by the interplay between its application, its partitioning between environmental compartments, and the various transformation and transport processes.

[Click to download full resolution via product page](#)

Caption: Logical relationships governing **Fenthion**'s environmental fate.

Experimental Protocols

Aerobic and Anaerobic Soil Degradation Study (Adapted from OECD 307)

This protocol outlines a method to determine the rate and pathway of **Fenthion** degradation in soil under controlled aerobic and anaerobic conditions.

- **Soil Collection and Preparation:** Collect fresh soil from a location with no prior pesticide use. Sieve the soil (e.g., 2 mm) and characterize its properties (pH, organic carbon, texture, moisture content).

- Test Substance: Use ^{14}C -labeled **Fenthion**, typically labeled in the phenyl ring, to facilitate tracing. Prepare a stock solution in an appropriate solvent.
- Application: Treat triplicate soil samples with the ^{14}C -**Fenthion** solution to achieve the desired concentration. The application should be uniform. Allow the solvent to evaporate.
- Aerobic Incubation: Place the treated soil samples into biometer flasks or a flow-through incubation system.[14] Maintain the soil moisture at 40-60% of its maximum water holding capacity and incubate in the dark at a constant temperature (e.g., 20°C). Pass CO_2 -free, humidified air through the system to maintain aerobic conditions and trap evolved $^{14}\text{CO}_2$ and other volatile organics.[14]
- Anaerobic Incubation: After a brief aerobic phase (e.g., up to 30 days or until half of the substance has degraded) to establish microbial activity, flood the soil samples with deoxygenated water and purge the headspace with an inert gas like nitrogen to create anaerobic conditions.[14]
- Sampling and Extraction: Collect soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days). Extract **Fenthion** and its transformation products from the soil using appropriate organic solvents (e.g., acetonitrile, methanol) of varying polarity.[14][15]
- Analysis:
 - Quantify the total radioactivity in extracts and soil residues using Liquid Scintillation Counting (LSC).
 - Identify and quantify **Fenthion** and its major metabolites in the extracts using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Gas Chromatography-Mass Spectrometry (GC-MS).[16][17]
- Data Analysis: Calculate the dissipation half-life (DT_{50}) of **Fenthion** and the formation and decline kinetics of its major metabolites.

Soil Column Leaching Study (Adapted from OECD 312)

This protocol is designed to assess the mobility and potential for **Fenthion** and its degradates to leach through the soil profile.

- Column Preparation: Use undisturbed soil cores or pack glass columns with sieved soil to a defined bulk density (e.g., 30 cm length). Pre-condition the columns by slowly passing a solution like 0.01 M CaCl₂ through them until a steady flow is achieved.[14]
- Test Substance Application: Apply ¹⁴C-labeled **Fenthion** uniformly to the surface of the soil columns at a rate relevant to agricultural practice.[14]
- Leaching (Elution): Apply a defined volume of an artificial rainwater solution (e.g., 0.01 M CaCl₂) to the top of the columns over a set period (e.g., 48 hours) to simulate rainfall.[14]
- Leachate Collection: Collect the leachate that passes through the columns in fractions using a fraction collector.[14]
- Analysis of Leachate: Measure the total radioactivity in each leachate fraction using LSC. If significant radioactivity is detected (>0.1% of applied), identify and quantify the parent compound and metabolites using HPLC or other suitable methods.
- Soil Sectioning and Analysis: After the leaching period, freeze the soil columns and extrude the soil core. Section the core into segments (e.g., every 2-5 cm).[14] Extract each soil section and analyze for radioactivity and the distribution of **Fenthion** and its metabolites as described in the degradation study protocol.
- Data Analysis: Calculate a mass balance to account for all applied radioactivity. Determine the distribution of **Fenthion** and its metabolites in the soil profile and the total amount leached.

Conclusion

The environmental fate of **Fenthion** is characterized by strong sorption to soil, which significantly restricts its mobility and potential to contaminate groundwater. Its persistence is moderate and is primarily controlled by degradation processes. In soil, microbial degradation is the key dissipation pathway, while in water, photolysis is often the most rapid route. The main transformation products result from oxidation and hydrolysis. While **Fenthion**'s low mobility mitigates some environmental risks, its high toxicity to non-target organisms, particularly birds and aquatic invertebrates, remains a significant concern that must be managed through careful application practices.[4][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EXTOXNET PIP - FENTHION [extoxnet.orst.edu]
- 2. Fenthion CAS#: 55-38-9 [m.chemicalbook.com]
- 3. Fenthion | C10H15O3PS2 | CID 3346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fenthion - Wikipedia [en.wikipedia.org]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Fenthion (Ref: OMS 2) [sitem.herts.ac.uk]
- 8. echemi.com [echemi.com]
- 9. fao.org [fao.org]
- 10. Aqueous photodegradation of fenthion by ultraviolet B irradiation: contribution of singlet oxygen in photodegradation and photochemical hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hydrolysis kinetics of fenthion and its metabolites in buffered aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fate of fenthion in salt-marsh environments: I. Factors affecting biotic and abiotic degradation rates in water and sediment | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. epa.gov [epa.gov]
- 16. Development of Molecularly Imprinted Polymers for Fenthion Detection in Food and Soil Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biodegradation of fenitrothion in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Environmental fate and transport of Fenthion in soil and water]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1672539#environmental-fate-and-transport-of-fenthion-in-soil-and-water>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com